molecular formula C8H18S4 B14727357 Bis(2-methylpropyl)tetrasulfane CAS No. 5943-38-4

Bis(2-methylpropyl)tetrasulfane

Cat. No.: B14727357
CAS No.: 5943-38-4
M. Wt: 242.5 g/mol
InChI Key: MZZSOMWEYWPAQD-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)tetrasulfane is an organosulfur compound characterized by a tetrasulfane (S₄) chain flanked by two 2-methylpropyl (isobutyl) groups. The tetrasulfane group (S₄) imparts unique reactivity, enabling sulfur-sulfur bond cleavage and interaction with thiols or polysulfides, which is critical in crosslinking and hydrogen sulfide (H₂S) release .

Properties

CAS No.

5943-38-4

Molecular Formula

C8H18S4

Molecular Weight

242.5 g/mol

IUPAC Name

2-methyl-1-(2-methylpropyltetrasulfanyl)propane

InChI

InChI=1S/C8H18S4/c1-7(2)5-9-11-12-10-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

MZZSOMWEYWPAQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSSSSCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylpropyl)tetrasulfane typically involves the reaction of 2-methylpropyl halides with sodium tetrasulfide. The general reaction can be represented as follows:

2RBr+Na2S4R2S4+2NaBr2 \text{RBr} + \text{Na}_2\text{S}_4 \rightarrow \text{R}_2\text{S}_4 + 2 \text{NaBr} 2RBr+Na2​S4​→R2​S4​+2NaBr

where R represents the 2-methylpropyl group. The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions to ensure complete reaction and high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product, which is essential for its applications in various industries.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)tetrasulfane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

    Substitution: The 2-methylpropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted organosulfur compounds depending on the nucleophile used.

Scientific Research Applications

Bis(2-methylpropyl)tetrasulfane has several scientific research applications, including:

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of rubber and polymer materials to enhance their mechanical properties and durability.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl)tetrasulfane involves its ability to interact with various molecular targets through its sulfur-sulfur bonds. These interactions can lead to the formation of reactive sulfur species, which can modulate biological pathways and exert antimicrobial and antioxidant effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between Bis(2-methylpropyl)tetrasulfane and structurally related sulfanes:

Compound Structure Sulfur Count Key Applications Reactivity Notes
This compound (CH₂CH(CH₃)₂)₂S₄ 4 Potential vulcanization agent, H₂S donor (inferred from analogs) Bulky isobutyl groups may reduce solubility but enhance thermal stability
TESPT (EtO)₃Si(CH₂)₃-S₄-(CH₂)₃Si(OEt)₃ 4 Silica-rubber coupling agent ("green tire" applications) Reacts with silica silanol groups and rubber chains for reinforcement
1,2-Bis(2-methylallyl)disulfane CH₂=C(CH₃)CH₂-S-S-CH₂C(CH₃)=CH₂ 2 Antitumor agent (induces apoptosis in HepG2 cells) Disulfane linkage shows moderate H₂S release but lower activity than tetrasulfanes
Diallyl tetrasulfane (DATTS) CH₂=CHCH₂-S₄-CH₂CH=CH₂ 4 H₂S donor, interacts with glutathione and S-nitrosoglutathione (GSNO) Releases H₂S and organic persulfides; higher reactivity than trisulfanes

Performance in Polymer Systems

  • TESPT: Reduces silica agglomeration in ethylene-propylene-diene monomer (EPDM) and natural rubber, improving tensile strength and abrasion resistance. Optimal loading is 2–4 wt%; excess silane causes polysiloxane formation, reducing crosslink density .
  • This compound: Not directly studied, but alkyl tetrasulfanes generally show higher crosslinking efficiency than disulfanes. For example, DATTS outperforms trisulfanes in H₂S release and polymer modification .

Research Findings and Limitations

  • TESPT is classified as a "green silane" due to reduced chemical curative requirements and lower environmental impact .
  • Key Limitation : The bulky isobutyl groups in this compound may limit its compatibility with polar matrices like silica, necessitating surface modifiers for effective dispersion.

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